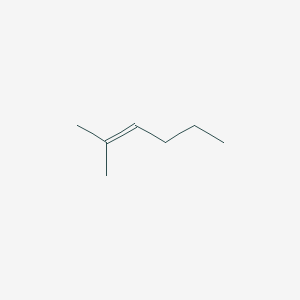

2-Methyl-2-hexene

Descripción general

Descripción

2-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used primarily as an intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-2-hexene can be synthesized through the dehydration of 2-methyl-2-hexanol. This process involves heating the alcohol with an acid catalyst, such as concentrated sulfuric acid, at elevated temperatures. The reaction proceeds as follows: [ \text{C₇H₁₅OH} \rightarrow \text{C₇H₁₄} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form epoxides or diols. For example, using a peracid like meta-chloroperoxybenzoic acid, it can be converted to this compound oxide.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield 2-methylhexane.

Substitution: Halogenation reactions can occur, where halogens like bromine add across the double bond to form dibromo compounds.

Common Reagents and Conditions:

Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) in an inert solvent like dichloromethane.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄).

Major Products:

Oxidation: this compound oxide.

Reduction: 2-Methylhexane.

Substitution: 2,3-Dibromo-2-methylhexane.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Compounds

2-Methyl-2-hexene serves as a crucial intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, including:

- Heterocyclic Compounds : Used as a building block in synthesizing various heterocycles, which are significant in pharmaceuticals.

- Epoxides and Diols : Through oxidation reactions, this compound can be converted into epoxides or diols, expanding its utility in chemical synthesis.

Reactions and Mechanisms

The compound participates in several key reactions:

- Electrophilic Addition : The double bond undergoes electrophilic addition with halogens (e.g., bromine), forming dibromo compounds, such as 2,3-dibromo-2-methylhexane .

- Hydrogenation : In the presence of a palladium catalyst, it can be hydrogenated to yield 2-methylhexane, a saturated hydrocarbon.

Table: Summary of Reactions Involving this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Electrophilic Addition | Br₂ | 2,3-Dibromo-2-methylhexane |

| Oxidation | mCPBA | Epoxide |

| Hydrogenation | H₂ (Pd/C) | 2-Methylhexane |

Biological Applications

Enzyme Studies

In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving cytochrome P450 enzymes. These studies help elucidate the mechanisms of drug metabolism and the role of alkenes in biological systems.

Toxicological Research

Research on the mutagenicity of related compounds indicates that this compound may not exhibit significant mutagenic activity. For instance, studies on similar alkenes have shown no clastogenic effects in vitro or in vivo. This suggests a potential safety profile for its use in various applications.

Case Study: Occupational Exposure

A study focused on occupational exposure to alkenes highlighted respiratory effects among workers in petrochemical industries. Although specific data on this compound was limited, increased respiratory symptoms were noted among workers exposed to various alkenes, indicating a need for further investigation into specific compounds.

Industrial Applications

Fragrance Production

In the cosmetics and perfume industry, this compound is used as a fragrance ingredient due to its unique olfactory properties. It contributes to the complexity of scents and is valued for its ability to enhance product appeal .

Fuel Additives

As an alkene present in transportation fuels, this compound contributes to determining ignition properties and octane ratings. Its strong octane sensitivity makes it an important component in gasoline formulations .

Environmental studies indicate that hydrocarbons like this compound can contribute to atmospheric reactions leading to ozone formation. The oxidation of such alkenes can produce secondary pollutants with potential health impacts on populations near industrial areas.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-hexene in chemical reactions typically involves the electrophilic addition to the double bond. For example, in the acid-catalyzed hydration reaction, the double bond is protonated to form a carbocation intermediate, which then reacts with water to form an alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

2-Methyl-1-hexene: Another isomer with the double bond at a different position.

2-Methylhexane: The fully saturated alkane counterpart.

3-Methyl-2-hexene: An isomer with the double bond and methyl group in different positions.

Comparison: 2-Methyl-2-hexene is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Methyl-1-hexene, it has different regioselectivity in addition reactions. Unlike 2-Methylhexane, it contains a double bond, making it more reactive in electrophilic addition reactions .

Actividad Biológica

2-Methyl-2-hexene (C7H14) is an unsaturated hydrocarbon belonging to the class of alkenes. Its structure features a double bond between the second and third carbon atoms, which significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, including its effects on human health, potential mutagenicity, and its interactions with biological systems.

This compound is characterized by its molecular formula C7H14 and a boiling point of approximately 100°C. Its unsaturation makes it reactive, particularly in electrophilic addition reactions. For instance, when reacted with bromine (Br₂), it forms 2,3-dibromo-2-methylhexane, demonstrating its capacity for electrophilic addition reactions .

Mutagenicity Studies

Research into the mutagenic potential of this compound has been limited. However, related compounds such as 2-methyl-2-pentenal have been studied for their clastogenic effects. In vitro studies showed no significant mutagenic activity in the Ames test, indicating that at certain concentrations, these compounds do not induce mutations in bacterial cultures . Moreover, follow-up in vivo studies involving rat models also indicated no significant increase in micronuclei formation in bone marrow cells after exposure to high doses of similar compounds .

Toxicological Data

The toxicological profile of this compound suggests that it may not present significant health risks under normal exposure conditions. The lack of observed adverse effects in repeated dose toxicity studies suggests a high threshold for toxicity. For example, related compounds demonstrated no treatment-related mortality or significant changes in clinical parameters at high doses .

Case Study 1: Occupational Exposure

A study examining occupational exposure to alkenes like this compound highlighted potential respiratory effects among workers in petrochemical industries. While specific data on this compound was sparse, increased respiratory symptoms were noted among workers exposed to various alkenes, suggesting a need for further investigation into specific compounds .

Case Study 2: Environmental Impact

Environmental studies have indicated that hydrocarbons such as this compound can contribute to atmospheric reactions leading to ozone formation. The oxidation of such alkenes can produce secondary pollutants that may have adverse health effects on populations living near industrial areas .

Table: Summary of Biological Activity Studies on Related Compounds

| Compound | Study Type | Findings |

|---|---|---|

| 2-Methyl-2-pentenal | In Vitro | Non-mutagenic in Ames test; no clastogenic effects |

| 2-Methyl-2-pentenal | In Vivo | No increase in micronuclei formation |

| 2-Isopropyl-5-methyl-2-hexenal | Repeated Dose | NOAEL established at 200 mg/kg/day; no adverse effects |

Propiedades

IUPAC Name |

2-methylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKDYGHDCHWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181810 | |

| Record name | 2-Hexene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2738-19-4 | |

| Record name | 2-Hexene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the significance of 2-methyl-2-hexene formation in the context of molybdenum-catalyzed allylic amination?

A: While this compound itself is not directly involved in molybdenum-catalyzed allylic amination, it plays a crucial role in understanding the underlying reaction mechanism []. Researchers used this compound as a trapping agent to study the mechanism of molybdenum-mediated allylic amination by phenylhydroxylamine []. The study revealed that the reaction rate is independent of the concentration of both this compound and HMPA, but it exhibits a first-order dependence on the concentration of the molybdenum complex (dipic)(HMPA)Mo(η2-PhNO). This observation, along with the ability of this compound to trap the dissociated nitrosobenzene, provides evidence for a mechanism involving the dissociation of nitrosobenzene from the molybdenum complex as a key step [].

Q2: What insights can be gained from analyzing the presence of this compound in the catalytic cracking of p-cymene?

A: The identification of this compound, alongside other compounds like 4-methyl-propylbenzene and 3-methyl-2-pentene, within the product mixture of p-cymene catalytic cracking provides valuable insights into the reaction pathways and cracking mechanisms []. The presence of these specific compounds suggests a complex interplay of various reactions, including dealkylation, isomerization, and cracking, occur during the process []. Analyzing the relative concentrations of these products can offer clues about the dominant reaction pathways and the influence of process parameters on product selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.